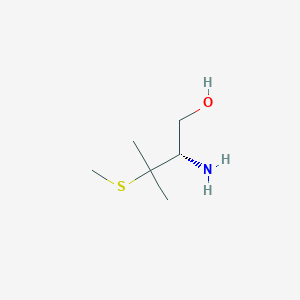

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CO)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 149.254 g/mol. It features an amine functional group and a hydroxyl group, which contribute to its reactivity and utility in various chemical reactions.

Key Properties:

- Boiling Point: 81 °C at 8 mmHg

- Melting Point: 30-32 °C

- Density: 0.926 g/mL at 25 °C

- Optical Purity: Enantiomeric excess (ee) of 95% .

Pharmaceutical Applications

-

Precursor for Drug Synthesis:

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol serves as a precursor in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects. -

Chiral Ligands:

The compound can be utilized to prepare chiral oxazolines, which are important in asymmetric catalysis. These ligands facilitate the formation of chiral centers in synthetic organic chemistry . -

β-Adrenergic Blocking Agents:

Research indicates potential applications in developing β-adrenergic blocking agents, which are used to manage cardiovascular conditions .

Organic Synthesis

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is employed in organic synthesis for:

-

Formation of Imines:

The compound reacts with aldehydes to form imines, which are valuable intermediates in organic synthesis . -

Synthesis of Multidentate Ligands:

It is used to create multidentate ligands containing cyclophosphazene moieties, enhancing coordination chemistry applications .

Case Study 1: Synthesis of Chiral Oxazolines

In a study focused on asymmetric synthesis, (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol was reacted with various aldehydes to generate chiral oxazolines. This reaction demonstrated high enantioselectivity and yielded products suitable for further functionalization in drug development.

Results:

| Aldehyde Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Benzaldehyde | 85 | 92 |

| Furaldehyde | 78 | 90 |

| Acetaldehyde | 82 | 91 |

Case Study 2: Development of β-Adrenergic Blockers

A research project investigated the use of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol as a building block for synthesizing novel β-blockers. The synthesized compounds were tested for their ability to inhibit β-receptors in vitro, showing promising results for cardiovascular therapies.

Findings:

| Compound Name | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.5 | 50 |

| Compound B | 0.8 | 40 |

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Functional Group and Structural Analysis

Physical and Chemical Properties

Research Findings and Inferences

Boiling Point Trends : While the target compound’s boiling point is unreported, its predicted value likely exceeds those of simple alcohols like 2-methyl-3-buten-2-ol (98–99°C) due to stronger intermolecular forces (H-bonding from -NH2/-OH) .

Solubility Trade-offs: The compound’s solubility in water is expected to be lower than that of primary amino alcohols (e.g., 2-aminoethanol) but higher than purely hydrophobic analogs (e.g., (S)-2-methyl-1-phenyl-but-3-en-1-ol ).

Synthetic Utility: The tertiary C3 substituents (-CH3 and -SCH3) may sterically hinder reactions at the amino or hydroxyl groups, contrasting with less hindered compounds like 3-methyl-2-buten-1-ol .

Biological Activity

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol, also known as (S)-(+)-2-amino-3-methyl-1-butanol, is an organic compound with significant biological interest due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is C5H13NOS, with a molecular weight of approximately 135.23 g/mol. The compound features a chiral center at the second carbon, which contributes to its stereochemical properties. Its structure includes an amino group, a hydroxyl group, and a methylsulfanyl group, facilitating various interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H13NOS |

| Molecular Weight | 135.23 g/mol |

| Solubility | High in water |

| Chiral Center | Yes |

The biological activity of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and redox reactions. The amino and hydroxyl groups allow it to form stable interactions with proteins and enzymes, potentially influencing their conformation and activity. The methylsulfanyl group may participate in redox reactions, further modulating the compound's biological effects.

Neuroprotective Effects

Recent studies have suggested that (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol exhibits neuroprotective properties. Research indicates that it may help in the prevention or treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for further exploration in therapeutic contexts.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative damage in cells, which is linked to various diseases. The presence of the methylsulfanyl group enhances its ability to scavenge free radicals.

Potential Therapeutic Applications

Due to its unique functional groups and biological activities, (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is being investigated for several therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective effects make it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

- Oxidative Stress Disorders : Its antioxidant properties may provide benefits in conditions characterized by high oxidative stress.

- Drug Development : As a building block in organic synthesis, it can be utilized to develop more complex pharmaceutical compounds .

Study on Neuroprotection

In a study published in 2021, researchers investigated the effects of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol on neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential role as a neuroprotective agent.

Antioxidant Efficacy Assessment

Another study focused on assessing the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol exhibited substantial antioxidant activity, supporting its use in formulations aimed at reducing oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolution techniques. For example, analogous compounds like (2S)-2-amino-3-phenyl-1-propanol are synthesized via asymmetric hydrogenation or enzymatic resolution . Key steps include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Chiral HPLC or capillary electrophoresis for purity verification.

- Kinetic studies to optimize reaction conditions (e.g., temperature, solvent polarity) for minimizing racemization.

Q. How can the methylsulfanyl group in this compound influence its physicochemical properties?

- Methodological Answer : The methylsulfanyl (-SCH₃) group increases hydrophobicity and may enhance membrane permeability. Comparative studies with analogs lacking this group (e.g., replacing -SCH₃ with -OH or -NH₂) can be conducted via:

- LogP measurements to assess partition coefficients.

- Thermal analysis (DSC/TGA) to evaluate stability.

- Solubility tests in polar/nonpolar solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., diastereomers). The methylsulfanyl group’s chemical shift (~δ 2.1 ppm in ¹H NMR) is diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position affect biological activity or metabolic pathways?

- Methodological Answer : Comparative studies using (2R)-enantiomers or racemic mixtures can clarify stereochemical impacts. For example:

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., aminotransferases) to identify stereospecific interactions.

- Metabolic Profiling : Use isotopically labeled variants (e.g., ¹³C or ²H) to track metabolic fate in vitro/in vivo .

- Molecular Docking : Computational modeling to assess binding affinity differences between enantiomers .

Q. What strategies resolve contradictions in reported reaction kinetics involving this compound (e.g., substrate inhibition vs. linear dependency)?

- Methodological Answer : Discrepancies may arise from impurities or experimental conditions. Mitigation includes:

- Controlled Replicates : Repeat assays under varying [substrate] and pH.

- Additive Screening : Test surfactants (e.g., SDS, TX-100) to rule out aggregation artifacts, as demonstrated in butan-1-ol kinetic studies .

- Isothermal Titration Calorimetry (ITC) : To directly measure binding thermodynamics and identify non-linear behavior.

Q. How do substituent modifications (e.g., replacing methylsulfanyl with trifluoromethyl or allyl groups) alter reactivity or bioactivity?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies can be designed:

- Synthetic Analogs : Prepare derivatives like (2S)-2-allyl-4,4,4-trifluoro-3-substituted butan-1-ol .

- Kinetic Profiling : Compare reaction rates in nucleophilic substitutions or oxidations.

- Biological Screening : Test cytotoxicity, enzyme inhibition, or antimicrobial activity against unmodified parent compounds .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Scale-up risks include racemization and byproduct formation. Solutions involve:

- Flow Chemistry : Continuous reactors for better temperature/pH control.

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale enantiopure isolation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Stability studies should:

- Vary pH : Expose the compound to buffers (pH 1–13) and monitor degradation via LC-MS.

- Isolate Degradants : Identify products (e.g., sulfoxide or sulfone derivatives) to infer degradation pathways.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., methionine derivatives) known for pH-sensitive sulfanyl groups .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.